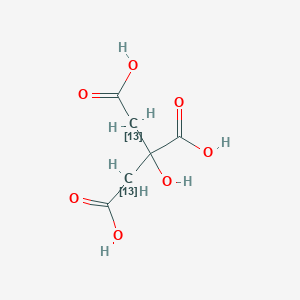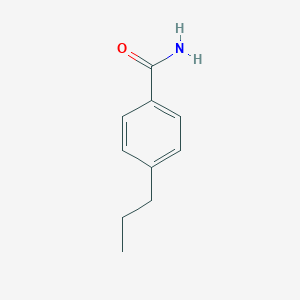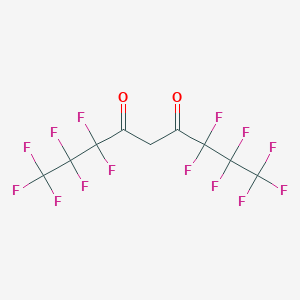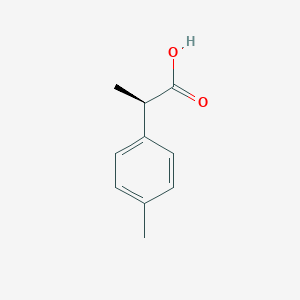
(2R)-2-(4-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R)-2-(4-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O2 . It is also known as 2-(p-Tolyl)propionic acid . It appears as a clear yellow liquid after melting .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .Chemical Reactions Analysis
“this compound” is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . The reaction of pinonic acid with bromine in water affords 2-(4-methylphenyl)propanoic acid .Physical and Chemical Properties Analysis
“this compound” has a molar mass of 164.2 g/mol . It has a density of 1.0041 (rough estimate), a melting point of 37-42°C (lit.), and a boiling point of 231.67°C (rough estimate) . The compound has a flashing point of >230°F and a vapor pressure of 0.0021mmHg at 25°C .科学的研究の応用
Chemo-Enzymatic Synthesis and Structural Characterization : A study focused on the synthesis and characterization of diastereomers of 1-β-O-acyl glucuronides derived from a related compound, alminoprofen. This research contributes to the understanding of the stereochemistry and degradation kinetics of these compounds (Baba et al., 2018).
Enantioseparation by Countercurrent Chromatography : Another study demonstrated the successful enantioseparation of 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector. This research highlights the importance of enantiorecognition and its variation with different substituents (Jin et al., 2020).
Biological Evaluation as GPR40 Agonists : A study on the structure-activity relationship of 2-aryl-substituted indole-5-propanoic acid derivatives, which includes compounds related to 2-(4-methylphenyl)propanoic acid, explored their role as GPR40 agonists for treating type 2 diabetes (Zhao et al., 2021).
Catalyst Influence on Rearrangement : Research investigated the influence of a specific catalyst on the rearrangement of 2-(4-methylphenyl)propanoic acid, highlighting the significance of catalyst choice in chemical synthesis (Chong-heng, 2010).
Study on EP3 Receptor Antagonists : A study synthesized and evaluated a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, including derivatives of 2-(4-methylphenyl)propanoic acid, as potent EP3 receptor antagonists, highlighting their potential in drug discovery (Asada et al., 2010).
Anti-Inflammatory Activities of Eucommia Ulmoides Leaves : This study reported the isolation of new phenolic compounds from Eucommia ulmoides leaves, including derivatives of 2-(4-methylphenyl)propanoic acid, and examined their anti-inflammatory activities (Ren et al., 2021).
将来の方向性
While there is still much to learn about this compound, ongoing research is shedding light on its properties and potential applications, paving the way for future developments in medicine and beyond. It is also used as a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .
特性
IUPAC Name |
(2R)-2-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124709-71-3 |
Source


|
| Record name | 2-(4-Methylphenyl)propionic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMA94K4690 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
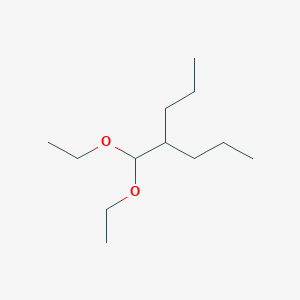
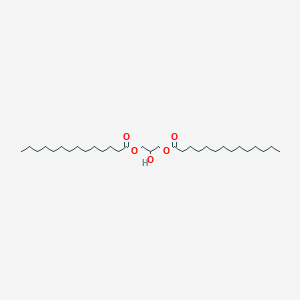
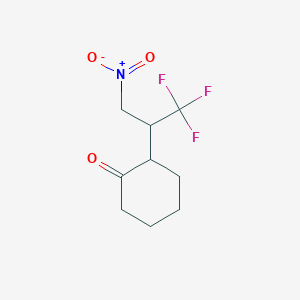
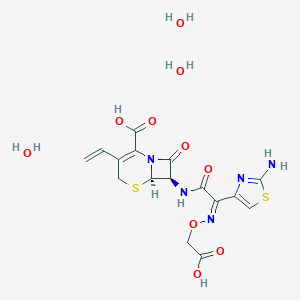
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
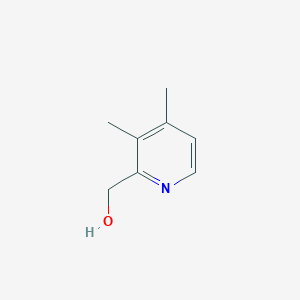
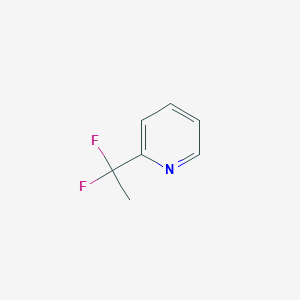
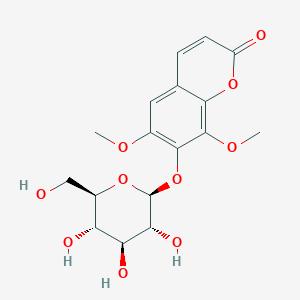
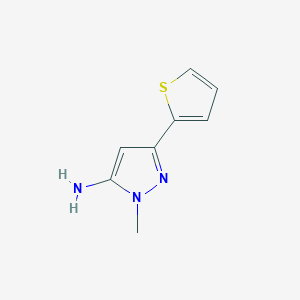
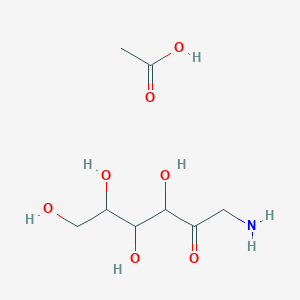
![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)
